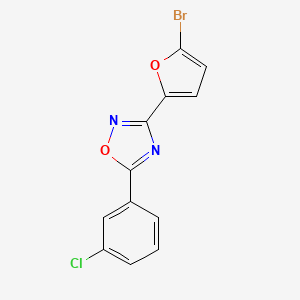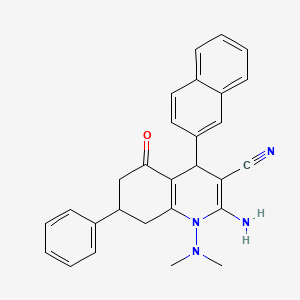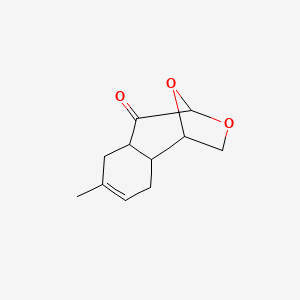![molecular formula C20H22ClNO5 B4302351 3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4302351.png)
3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It features a chlorophenyl group, a diethoxybenzoyl group, and an amino propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, the chlorophenyl group can be introduced through electrophilic aromatic substitution.
Introduction of the Diethoxybenzoyl Group: The diethoxybenzoyl group can be attached via Friedel-Crafts acylation using an appropriate diethoxybenzoyl chloride and a Lewis acid catalyst.
Amino Propanoic Acid Formation: The final step involves the formation of the amino propanoic acid moiety, which can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound might be studied for its potential as a drug candidate. Its structural features could interact with biological targets, making it a subject of interest in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. They might exhibit activity against certain diseases or conditions, making them valuable in drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoic acid
- 3-(4-chlorophenyl)-3-[(3,4-dihydroxybenzoyl)amino]propanoic acid
- 3-(4-chlorophenyl)-3-[(3,4-dimethylbenzoyl)amino]propanoic acid
Uniqueness
3-(4-CHLOROPHENYL)-3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is unique due to the presence of the diethoxybenzoyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can result in distinct properties compared to its analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-[(3,4-diethoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-3-26-17-10-7-14(11-18(17)27-4-2)20(25)22-16(12-19(23)24)13-5-8-15(21)9-6-13/h5-11,16H,3-4,12H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCFYHQLVGGLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,15,19-trioxa-2,9-diazapentacyclo[11.4.1.1~14,17~.0~2,10~.0~3,8~]nonadeca-3,5,7,9-tetraen-13-ol](/img/structure/B4302274.png)
![(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-CHLORO-2-FLUOROPHENOXY)SULFONYL]CARBAMATE](/img/structure/B4302278.png)
![(3Z)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4302284.png)

![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B4302291.png)
![N-(2-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B4302297.png)
![6-imino-1,8-dimethyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4302306.png)
![N-(2-{2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B4302310.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4302317.png)
![5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOLE]-6',6'-DIOL](/img/structure/B4302328.png)


![N-(2-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B4302360.png)
![(3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4302361.png)
